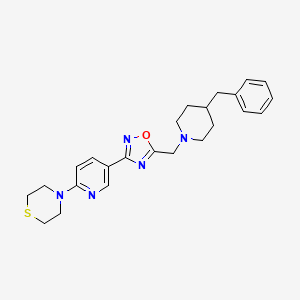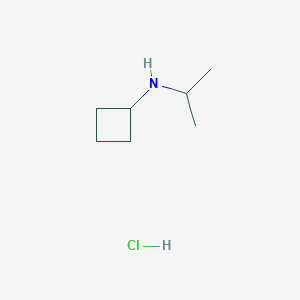![molecular formula C20H18N2O2S B2948050 N-methyl-2-(naphthalene-1-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide CAS No. 893099-06-4](/img/structure/B2948050.png)
N-methyl-2-(naphthalene-1-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-2-(naphthalene-1-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its unique structure, which includes a naphthalene ring, a thiophene ring, and an amide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-2-(naphthalene-1-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the amidation of a carboxylic acid derivative with an amine. The reaction conditions often require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may involve large-scale amidation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: N-methyl-2-(naphthalene-1-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amide or thiophene ring positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-methyl-2-(naphthalene-1-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it useful in biochemical studies.
Industry: It is utilized in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism by which N-methyl-2-(naphthalene-1-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide exerts its effects involves the inhibition of mitochondrial complex I. This inhibition disrupts the electron transport chain, leading to reduced ATP production and increased oxidative stress in cells. The compound’s ability to localize to mitochondria and inhibit complex I is crucial for its anticancer activity .
Comparación Con Compuestos Similares
Thiophene-3-carboxamide derivatives: These compounds share the thiophene ring and amide group but differ in their substituents.
Naphthalene-based amides: Compounds with a naphthalene ring and amide group, but without the thiophene ring.
Uniqueness: N-methyl-2-(naphthalene-1-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is unique due to its combined structural features of naphthalene, thiophene, and amide groups. This unique structure contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Propiedades
IUPAC Name |
N-methyl-2-(naphthalene-1-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c1-21-19(24)17-15-10-5-11-16(15)25-20(17)22-18(23)14-9-4-7-12-6-2-3-8-13(12)14/h2-4,6-9H,5,10-11H2,1H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJBIAJLRFRYAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

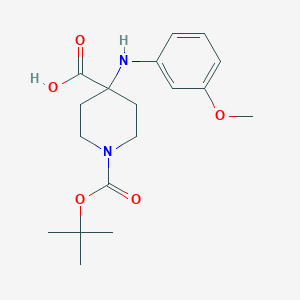

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methylbenzamide](/img/structure/B2947971.png)
![1,7-dimethyl-3-(3-oxobutan-2-yl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2947974.png)
![N-(4-methoxyphenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B2947975.png)
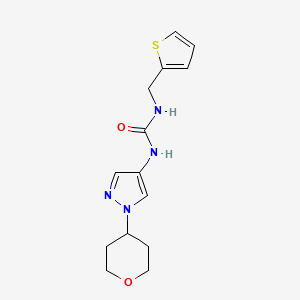
![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxybenzamide](/img/structure/B2947977.png)
![2-{8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-YL}-N-(2-methylphenyl)acetamide](/img/structure/B2947978.png)
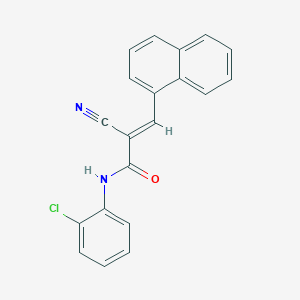
![Tert-butyl N-[(2S)-1-(trifluoromethylsulfanyl)propan-2-yl]carbamate](/img/structure/B2947984.png)
![11-[(Furan-2-yl)methyl]-10-(methylsulfanyl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2947988.png)
